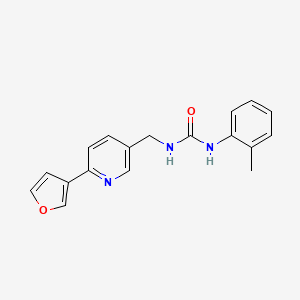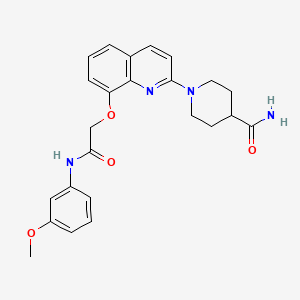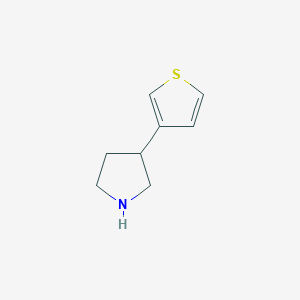
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea, also known as FPYMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FPYMU is a urea derivative that has a unique chemical structure, which makes it a promising candidate for various research studies.
科学的研究の応用
Synthesis and Characterization
Research on compounds structurally related to 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea highlights their potential in various chemical syntheses and characterizations. For example, the study on the synthesis of novel pyridine and naphthyridine derivatives involves reactions that yield pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives through interactions with hydrazines and urea derivatives, respectively (Abdelrazek et al., 2010). This illustrates the compound's relevance in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry and materials science.
Metallo-supramolecular Complexes
Compounds with urea functionalities, including those structurally akin to this compound, have been used to self-assemble metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. These macrocycles are generated in finely balanced equilibria and characterized by techniques such as DOSY NMR experiments and ESI FTICR mass spectrometry. The urea carbonyl groups within these ligands offer hydrogen bonding sites that contribute to the stability and specificity of these complexes (Troff et al., 2012).
Antimicrobial Activities
Research has also explored the antimicrobial properties of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas, revealing moderate activity against a range of pathogens. Such compounds, by extension, suggest that this compound could have potential applications in developing new antimicrobial agents, highlighting the importance of structural variations in enhancing biological activity (Reddy et al., 2003).
Sensor Applications
Compounds related to this compound have shown potential in sensor applications, particularly in chemical and biological recognition. For instance, the utilization of 2,6-bis(2-benzimidazolyl)pyridine as a receptor enables the formation of highly stable supramolecular complexes with urea, characterized by high binding affinity. This showcases the compound's relevance in designing selective sensors for various analytes, leveraging hydrogen-bonding interactions (Chetia & Iyer, 2006).
Conformational Studies
The study of substituent effects on pyrid-2-yl ureas towards intramolecular hydrogen bonding and cytosine complexation provides insight into the influence of structural modifications on the conformational preferences and binding interactions of these compounds. Such investigations are crucial for understanding the fundamental chemistry underpinning the biological activity and material properties of urea derivatives, including those similar to this compound (Chien et al., 2004).
特性
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-4-2-3-5-16(13)21-18(22)20-11-14-6-7-17(19-10-14)15-8-9-23-12-15/h2-10,12H,11H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMCGRBINRPEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2864949.png)
![(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2864950.png)

![4-(N,N-dimethylsulfamoyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2864953.png)

![methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2864955.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2864959.png)

![2-(4-Fluorophenyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide](/img/structure/B2864961.png)
![(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B2864965.png)
![3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2864966.png)
